2H-1-Benzopyran-2-one, 3,4-dihydro-4-phenyl-, (4R)-
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Overview
Description
®-4-Phenylchroman-2-one is a chiral compound belonging to the class of chromanones It is characterized by a phenyl group attached to the fourth position of the chroman ring, which is a fused ring system consisting of a benzene ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenylchroman-2-one typically involves the following steps:
Heck Coupling Reaction: This method involves the coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization.
Asymmetric Transfer Hydrogenation: This method uses a rhodium-catalyzed asymmetric transfer hydrogenation of 2,3-disubstituted flavanones to produce chiral flavanols.
Industrial Production Methods
Industrial production methods for ®-4-Phenylchroman-2-one often involve large-scale Heck coupling reactions followed by purification processes to ensure the desired enantiomeric purity. The use of chiral catalysts and advanced separation techniques is crucial in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Phenylchroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromanones, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Phenylchroman-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It serves as a model compound for studying the interactions of chromanones with biological targets.
Medicine
In medicinal chemistry, ®-4-Phenylchroman-2-one is investigated for its potential therapeutic applications. It has shown promise in the development of drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of ®-4-Phenylchroman-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Chromane: A simpler structure without the phenyl group.
Flavanone: Similar structure but with a different substitution pattern.
Coumarin: A related compound with a lactone ring instead of the chroman ring.
Uniqueness
®-4-Phenylchroman-2-one is unique due to its chiral nature and the presence of the phenyl group, which enhances its reactivity and potential biological activities. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
732250-35-0 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(4R)-4-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2/t13-/m1/s1 |
InChI Key |
LSVVKHXECFZKFD-CYBMUJFWSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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